6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol
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Overview
Description
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol is an organic compound characterized by its biphenyl structure with four hydroxyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups are added via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a fully saturated biphenyl.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol exerts its effects involves its ability to donate hydrogen atoms from its hydroxyl groups, acting as an antioxidant. This compound can interact with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,6-dimethyl-: Similar biphenyl structure but lacks the hydroxyl groups.
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine: Contains amino groups instead of hydroxyl groups.
Uniqueness
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol is unique due to the presence of four hydroxyl groups, which impart significant antioxidant properties and potential therapeutic benefits. The combination of methyl and hydroxyl groups also enhances its chemical reactivity and versatility in various applications.
Properties
CAS No. |
3598-31-0 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(4,5-dihydroxy-2-methylphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O4/c1-7-3-11(15)13(17)5-9(7)10-6-14(18)12(16)4-8(10)2/h3-6,15-18H,1-2H3 |
InChI Key |
XYSDSCUWKAPQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)O)O)O |
Origin of Product |
United States |
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